Neuropeptide AF (93-110), Human

Description

Historical Context of Neuropeptide AF (93-110), Human Discovery

The discovery of Neuropeptide AF dates back to 1985, when it was first isolated from bovine brain extracts alongside another related peptide, Neuropeptide FF (NPFF). nih.govnih.govnih.gov The isolation was achieved by a team of researchers led by H-Y.T. Yang, who were searching for endogenous peptides that exhibited immunoreactivity to antibodies raised against the invertebrate cardioexcitatory peptide, FMRF-amide. nih.gov This pioneering work marked the identification of the first mammalian RF-amide peptides. nih.govnih.gov

Subsequent characterization revealed that Neuropeptide AF is an 18-amino acid peptide with the sequence AGEGLNSQFWSLAAPQRF-NH2 in humans. It is cleaved from a larger precursor protein known as Pro-FMRFamide-related neuropeptide FF. uniprot.org Research has shown that NPAF, like other members of its family, binds to specific G protein-coupled receptors (GPCRs), namely the Neuropeptide FF receptors, NPFFR1 and NPFFR2. wikipedia.org

The discovery of Neuropeptide AF is intrinsically linked to FMRF-amide (Phe-Met-Arg-Phe-NH2), a peptide first identified in 1977 from the ganglia of the neverid clam, Macrocallista nimbosa, due to its cardioexcitatory properties. nih.gov The use of antibodies targeting the C-terminal end of FMRF-amide was a crucial tool that led to the identification of FMRF-amide-like peptides (FaLPs) in various species, including mammals. nih.govnih.gov

Neuropeptide AF and Neuropeptide FF were the inaugural members of the mammalian RF-amide peptide family to be identified. nih.govnih.gov This family is defined by the shared, conserved carboxyl-terminal Arg-Phe-NH2 sequence, highlighting an evolutionary link between the invertebrate FMRF-amide and the diverse array of mammalian RF-amide peptides. researchgate.netnih.gov

Mammalian RF-amide Peptide Classification

The mammalian RF-amide peptide family is a complex system comprising five distinct groups of neuropeptides, each encoded by a different gene and generally acting through a primary G-protein-coupled receptor. researchgate.netnih.gov These groups are involved in the modulation of numerous physiological functions, including reproduction, pain perception, feeding, and cardiovascular regulation. nih.gov

This group is composed of peptides derived from the pro-NPFFA precursor gene. wikipedia.org The primary members are Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF). nih.govmdpi.com These peptides are recognized for their role as pain-modulating neuropeptides and their interactions with the opioid system. nih.govwikipedia.orgguidetopharmacology.org The NPFF group of peptides predominantly binds to and activates the NPFFR2 receptor. nih.govcapes.gov.br They are implicated in a variety of physiological functions, including cardiovascular and thermal regulation, hormonal modulation, and food intake. guidetopharmacology.org

First discovered in quail in 2000, Gonadotropin-Inhibitory Hormone (GnIH) was the first hypothalamic neuropeptide identified to actively inhibit gonadotropin release from the pituitary. wikipedia.orgfrontiersin.org The mammalian orthologs of avian GnIH are the RFamide-Related Peptides (RFRPs), specifically RFRP-1 and RFRP-3. frontiersin.orgnih.govfrontiersin.org These peptides are derived from the pro-NPFFB precursor (also known as the NPVF gene in humans). wikipedia.orgnih.gov The RFRP group primarily interacts with the NPFFR1 receptor (also known as GPR147). nih.govcapes.gov.brnih.gov Functionally, this group is a key regulator of the reproductive axis and is also involved in mediating stress responses. nih.govnih.govnih.gov

This group represents one of the more recently discovered branches of the mammalian RF-amide peptide family. nih.gov The primary peptides in this group are 26RFa and a longer, N-terminally extended form known as 43RFa. genecards.orgnih.gov Both are derived from the proteolytic processing of the QRFP preproprotein. genecards.org These peptides act as high-affinity ligands for the pyroglutamylated RF-amide peptide receptor (QRFPR), also known as GPR103. researchgate.netwikipedia.org The QRFP system is involved in a range of functions, including the stimulation of feeding behavior, regulation of blood pressure, and adrenal function. genecards.orgwikipedia.orgoup.com

Kisspeptin Group

The Kisspeptin group of RF-amide peptides are products of the KISS1 gene. These peptides are potent vasoconstrictors and have been shown to play a critical role in the neuroendocrine control of reproduction. They are key regulators of the hypothalamic-pituitary-gonadal axis, primarily by stimulating the release of gonadotropin-releasing hormone (GnRH). The receptor for kisspeptins is a G protein-coupled receptor known as GPR54 (also called KISS1R).

Prolactin-Releasing Peptide (PrRP) Group

Prolactin-Releasing Peptides (PrRPs) are another significant group within the RF-amide family, derived from a precursor protein encoded by the PRLH gene. As their name suggests, they were initially identified for their ability to stimulate the release of prolactin from the anterior pituitary gland. However, subsequent research has revealed their involvement in a broader range of functions, including the regulation of metabolism, stress responses, and cardiovascular function. PrRPs exert their effects by binding to the G protein-coupled receptor GPR10.

Overview of this compound as an Endogenous Ligand

Neuropeptide AF (NPAF) is derived from the same precursor as Neuropeptide FF (NPFF). The human NPAF precursor protein is encoded by the NPFF gene. Neuropeptide AF (93-110) represents a specific fragment of this precursor. As an endogenous ligand, Neuropeptide AF interacts with G protein-coupled receptors, specifically NPFFR1 and NPFFR2.

Research has indicated that NPAF and its related peptides are involved in a variety of physiological processes. They are known to modulate opioid-dependent analgesia and play a role in the regulation of pain perception. Furthermore, evidence suggests their involvement in the cardiovascular system and the regulation of blood pressure.

Table 1: Key Peptides and their Genes

| Peptide Group | Gene | Receptor |

|---|---|---|

| Kisspeptin | KISS1 | GPR54 (KISS1R) |

| Prolactin-Releasing Peptide (PrRP) | PRLH | GPR10 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Kisspeptin |

| Prolactin-Releasing Peptide (PrRP) |

| Gonadotropin-releasing hormone (GnRH) |

Properties

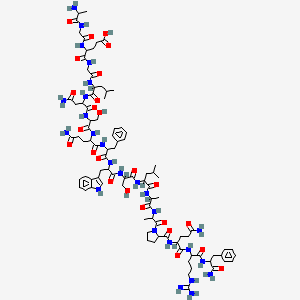

Molecular Formula |

C90H132N26O25 |

|---|---|

Molecular Weight |

1978.2 g/mol |

IUPAC Name |

5-[[2-[[1-[[4-amino-1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-(2-aminopropanoylamino)acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98) |

InChI Key |

DYSIROANKWMSGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Neuropeptide Af 93 110 , Human

Gene Encoding the Precursor Protein (pro-NPFF)

Neuropeptide AF (93-110) is derived from a larger precursor protein known as pro-Neuropeptide FF (pro-NPFF). In humans, this precursor is encoded by the NPFF gene. nih.govwikipedia.org This gene is a member of the FMRFamide-related peptide (FaRP) family of neuropeptides. nih.gov The human NPFF gene is located on chromosome 12. wikipedia.org

| Species | Gene/Precursor Presence | Key Findings |

| Human | NPFF gene present | Encodes pro-NPFF, giving rise to NPAF and NPFF. nih.govnih.gov |

| Bovine | pro-NPFF identified | Precursor structure is similar to human, yielding NPAF and NPFF. nih.govnih.gov |

| Rat | pro-NPFF identified | Contains the precursor for NPFF. nih.gov |

| Mouse | pro-NPFF identified | Contains the precursor for NPFF. nih.gov |

Gene Expression Patterns in Human Tissues

The expression of the NPFF gene has been detected in various human tissues, with notable concentrations in the central nervous system and certain peripheral tissues. Messenger RNA (mRNA) for the NPFF receptor has been identified in the placenta and thymus at high levels, and at lower levels in the pituitary gland, spleen, and testis. nih.gov Faint expressions have also been observed in the spinal cord, pancreas, small intestine, uterus, stomach, lung, heart, and skeletal muscle. nih.gov The precursor protein itself is found in high concentrations in the posterior pituitary, spinal cord, hypothalamus, and medulla. nih.gov This widespread distribution suggests that Neuropeptide AF and its related peptides are involved in a diverse array of physiological functions.

| Tissue | Relative Expression Level of NPFF Receptor mRNA |

| Placenta | High |

| Thymus | High |

| Pituitary Gland | Lower |

| Spleen | Lower |

| Testis | Lower |

| Brain | Lower |

| Spinal Cord | Faint |

| Pancreas | Faint |

| Small Intestine | Faint |

| Uterus | Faint |

| Stomach | Faint |

| Lung | Faint |

| Heart | Faint |

| Skeletal Muscle | Faint |

Post-Translational Processing of Pro-NPFF Precursor

Following the translation of the NPFF gene into the pro-NPFF protein, a series of post-translational modifications are required to generate the biologically active peptides. This intricate process involves enzymatic cleavage at specific sites within the precursor protein.

Enzymatic Cleavage Sites

The conversion of the inactive pro-NPFF precursor into smaller, active neuropeptides is accomplished through proteolytic cleavage. This processing occurs at specific sites that are flanked by basic amino acid residues, a common feature for the maturation of many neuropeptides and hormones. nih.govdtu.dk The enzymes responsible for this cleavage belong to the family of proprotein convertases, such as furin, which recognize and cleave at these basic residues. dtu.dkwikipedia.org The human pro-NPFF precursor contains multiple pairs of basic residues that serve as cleavage signals for these enzymes.

Generation of Neuropeptide AF (93-110), Human and Related Peptides

The proteolytic processing of the 113-amino acid human pro-NPFF precursor (UniProt: O15130) yields several bioactive peptides, including Neuropeptide AF (93-110) and Neuropeptide FF. uniprot.org

The specific cleavage events liberate Neuropeptide AF, which corresponds to amino acid residues 93-110 of the pro-NPFF precursor. The processing also requires a C-terminal amidation, a crucial modification for the biological activity of many neuropeptides, which is signaled by a glycine (B1666218) residue following the peptide sequence in the precursor. nih.gov

In addition to Neuropeptide AF, the processing of the same pro-NPFF precursor also generates Neuropeptide FF (NPFF). nih.govnih.gov NPFF is an octapeptide that is also C-terminally amidated. The co-localization and co-release of these peptides suggest they may act in concert to modulate various physiological responses.

Neuropeptide SF (NPSF)

Neuropeptide SF (NPSF), also known as RFamide-related peptide-1 (RFRP-1), is another peptide derived from the Neuropeptide VF precursor (pro-FMRFamide-related neuropeptide VF). wikipedia.org In mammals, this precursor is encoded by the NPVF gene and is cleaved to produce NPSF, RFRP-2, and Neuropeptide VF (NPVF or RFRP-3). wikipedia.org

NPSF is considered a mammalian homolog of the avian gonadotropin-inhibitory hormone (GnIH) and has been shown to inhibit the secretion of gonadotropins. wikipedia.org It functions as an agonist for both NPFF1 and NPFF2 receptors, similar to NPAF. wikipedia.org Research suggests that NPSF may have antidepressant-like effects, which are thought to be mediated through interactions with various neurotransmitter systems, including adrenergic, serotonergic, cholinergic, and dopaminergic receptors. arxiv.org Like other members of the RFamide peptide family, NPSF is involved in a diverse range of functions within the central nervous system. arxiv.orgfrontiersin.org

| Feature | Description |

| Full Name | Neuropeptide SF |

| Also Known As | NPSF, RFRP-1 |

| Precursor Gene | NPVF (or RPFP) |

| Function | Agonist of NPFF1 and NPFF2 receptors; inhibits gonadotropin secretion; potential antidepressant effects. |

| Family | RFamide neuropeptides |

C-terminal Amidation Significance

A crucial feature of Neuropeptide AF (93-110) and many other neuropeptides is the presence of an amide group (-NH2) at its C-terminus instead of a carboxyl group (-COOH). targetmol.comacs.org This modification, known as C-terminal amidation, is a critical post-translational modification that significantly impacts the peptide's biological activity. acs.orgnih.gov

The process of amidation neutralizes the negative charge of the C-terminal carboxyl group. acs.orgjpt.com This change has several important consequences:

Enhanced Stability : The amide group makes the peptide more resistant to degradation by certain enzymes, thereby increasing its half-life. jpt.comsigmaaldrich.com

Improved Receptor Binding : For many neuropeptides, the C-terminal amide is essential for proper recognition and binding to their specific receptors. acs.org Replacing the amide with a carboxylic acid can severely reduce the peptide's ability to bind to its receptor. acs.org

Mimicking Native Proteins : This modification allows the synthetic or isolated peptide to more closely resemble the structure and function of the native, biologically active protein. jpt.comsigmaaldrich.com

The enzymatic conversion of a C-terminal glycine-extended precursor into a C-terminally amidated peptide is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.gov The presence of a Gly-Lys-Arg extension at the C-terminus can significantly increase the efficiency of this amidation process. nih.gov The importance of the C-terminal amide is underscored by structure-activity studies which show it is required for the full biological activity of most amidated peptide hormones. nih.gov

Receptor Pharmacology and Signal Transduction of Neuropeptide Af 93 110 , Human

Neuropeptide FF Receptor Subtypes

Neuropeptide AF (93-110), Human, primarily exerts its biological effects through interaction with two subtypes of the Neuropeptide FF (NPFF) receptor family. guidetopharmacology.orgwikipedia.org These receptors, NPFFR1 and NPFFR2, are G protein-coupled receptors (GPCRs) and are central to mediating the physiological roles of NPFF and related peptides, including Neuropeptide AF. guidetopharmacology.orgscilit.com Both receptor subtypes are approximately 50% identical in their amino acid sequence and share the most similarity with neuropeptide Y and orexin (B13118510) receptors. guidetopharmacology.org They are coupled to inhibitory G proteins (Gαi), and their activation typically leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. nih.gov

Neuropeptide FF Receptor 1 (NPFFR1 / GPR147)

Neuropeptide FF Receptor 1, also known as GPR147, is one of the two primary receptors for the NPFF system. wikipedia.org NPFFR1 is broadly distributed throughout the central nervous system, with significant expression levels observed in the limbic system and the hypothalamus. guidetopharmacology.orgwikipedia.org This localization suggests its involvement in neuroendocrine functions. guidetopharmacology.org Pharmacological studies indicate that NPFFR1 has a preferential affinity for peptides derived from the pro-NPFFB precursor, such as RF-amide-related peptides (RFRPs). guidetopharmacology.orgnih.gov

Neuropeptide FF Receptor 2 (NPFFR2 / GPR74 / HLWAR77)

Neuropeptide FF Receptor 2, alternatively named GPR74 or HLWAR77, is the second subtype in the NPFF receptor family. wikipedia.org NPFFR2 is found in high density in the superficial layers of the spinal cord in mammals, a distribution that aligns with its role in the modulation of pain and opioid signaling. guidetopharmacology.orgwikipedia.org In contrast to NPFFR1, NPFFR2 displays a higher affinity for peptides derived from the pro-NPFFA precursor, which includes Neuropeptide FF and Neuropeptide AF. guidetopharmacology.orgnih.gov

Ligand Binding and Receptor Affinity

The interaction of this compound with its cognate receptors is characterized by high-affinity binding, which is a prerequisite for its modulatory functions in various physiological processes.

Binding Characteristics of this compound

Human Neuropeptide AF (93-110) demonstrates potent binding to NPFF receptors. Studies utilizing cell lines expressing these receptors have allowed for the quantification of its binding affinity. Specifically, for the human NPFFR2, Neuropeptide AF has been shown to inhibit the binding of radiolabeled ligands with high efficiency. Research has determined its inhibitor constant (Ki) and its half-maximal effective concentration (EC50) at this receptor, underscoring its role as a potent endogenous ligand.

| Parameter | Value (nM) | Assay System |

|---|---|---|

| Ki | 0.22 | Competition binding assay in CHO cells expressing NPFFR2 |

Comparative Affinity for NPFFR1 and NPFFR2

While both NPFF receptor subtypes can be activated by peptides from the two NPFF precursors, they exhibit distinct preferential affinities. Peptides originating from the pro-NPFFA precursor, such as Neuropeptide AF, generally display a higher affinity for the NPFFR2 subtype. guidetopharmacology.org Conversely, peptides derived from the pro-NPFFB precursor, like RFRPs, tend to bind with greater affinity to NPFFR1. guidetopharmacology.orgnih.gov This preferential binding suggests that this compound, is a more selective agonist for NPFFR2 over NPFFR1, directing its physiological effects primarily through this receptor subtype. nih.gov Recent structural studies have indicated that NPFFR2 favors binding to Neuropeptide AF, among other NPFFs. nih.gov

G Protein-Coupled Receptor (GPCR) Coupling Mechanisms

The signal transduction of Neuropeptide AF (93-110) begins with its binding to NPFFR1 and NPFFR2, which are integral membrane proteins that sense extracellular signals and transmit them into the cell. The primary mechanism of signal transduction for these receptors involves their coupling to heterotrimeric G proteins.

Upon agonist binding, NPFF receptors undergo a conformational change that facilitates their interaction with specific G proteins. Extensive research has demonstrated that both NPFFR1 and NPFFR2 are predominantly coupled to the inhibitory Gαi/o family of G proteins. nih.govnih.gov This coupling has been consistently observed in various recombinant cell systems, including Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and SH-SY5Y neuroblastoma cells. guidetopharmacology.orgnih.gov The interaction is initiated by the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate downstream effector proteins. nih.gov

While the primary coupling is to Gαi/o, some evidence suggests that under certain conditions, NPFFR2 may also couple to Gαs proteins, which would stimulate adenylyl cyclase. nih.gov However, the predominant and most characterized pathway for both NPFFR1 and NPFFR2 involves Gαi/o-mediated inhibition of intracellular signaling. nih.govnih.gov

A direct consequence of NPFF receptor coupling to Gαi/o proteins is the inhibition of the enzyme adenylyl cyclase. guidetopharmacology.org The activated Gαi/o subunit directly interacts with adenylyl cyclase, preventing it from catalyzing the conversion of Adenosine (B11128) Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP). nih.gov This inhibitory action is a hallmark of the Gαi/o signaling pathway and serves as the primary mechanism by which Neuropeptide AF (93-110) modulates cAMP levels in target cells. nih.gov

By inhibiting adenylyl cyclase, the activation of NPFF receptors by Neuropeptide AF (93-110) leads to a significant reduction in intracellular cAMP production. nih.gov This effect has been demonstrated in studies where forskolin, a direct activator of adenylyl cyclase, is used to stimulate cAMP accumulation. In cells expressing NPFFR1 or NPFFR2, the application of NPFF agonists dose-dependently decreases this forskolin-stimulated cAMP production. nih.gov This modulation of cAMP levels is critical, as cAMP is a ubiquitous second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous target proteins, including ion channels and transcription factors. mdpi.com By lowering cAMP levels, Neuropeptide AF (93-110) can effectively dampen these downstream signaling cascades. nih.gov

| Cell Type | Receptor Expressed | Observation | Reference |

|---|---|---|---|

| CHO (Chinese Hamster Ovary) cells | Human NPFFR1 and NPFFR2 | Dose-dependent decrease in forskolin-stimulated cAMP production. | nih.gov |

| COS-7 cells | NPFFR1 and NPFFR2 | NPFF and its analogs inhibit forskolin-stimulated cAMP production. | nih.gov |

| Human and Mouse Renal Proximal Tubule Cells | NPFFR1 and NPFFR2 | Inhibition of forskolin-stimulated cAMP production in a concentration- and time-dependent manner. | nih.gov |

| Rat Hippocampus | Endogenous Neuropeptide Y Receptors (similar Gαi/o pathway) | Inhibition of forskolin-stimulated adenylyl cyclase activity. | nih.gov |

In addition to the primary Gαi/o-cAMP pathway, NPFF receptors can also activate the phosphatidylinositol-calcium second messenger system. reactome.org This signaling route is typically associated with Gαq protein coupling. nih.gov Activation of this pathway involves the G protein-mediated stimulation of Phospholipase C (PLC). mdpi.com PLC then cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govunits.it

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. mdpi.comnih.gov The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC) and other calcium-dependent enzymes, leading to a diverse range of cellular responses. nih.gov This pathway indicates that Neuropeptide AF (93-110) can evoke complex intracellular signals by engaging multiple G protein families and second messenger systems. nih.govreactome.org

Receptor Desensitization and Regulation

Prolonged or repeated exposure of GPCRs to an agonist typically leads to desensitization, a process that attenuates the receptor's signaling response to protect the cell from overstimulation. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins. columbia.edunih.gov

The process begins when an agonist-bound receptor, like NPFFR2, is phosphorylated by a GRK (e.g., GRK2). nih.govfrontiersin.org This phosphorylation increases the receptor's affinity for β-arrestin proteins. columbia.edu The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, effectively uncoupling the receptor from its downstream signaling cascade. nih.govresearchgate.net Following uncoupling, β-arrestin can act as a scaffold protein to promote receptor internalization via clathrin-coated pits, removing the receptor from the cell surface and further contributing to desensitization. columbia.edu While specific studies on the homologous desensitization of NPFF receptors by Neuropeptide AF (93-110) are limited, the mechanisms are well-established for GPCRs and are evident in the heterologous regulation between NPFF and opioid receptors. nih.gov

Heterologous Receptor Interactions

A crucial aspect of the pharmacology of Neuropeptide AF (93-110) is the extensive crosstalk between its receptors and the opioid system. NPFFR2 and the μ-opioid receptor (MOR) have been shown to physically interact and form heterodimers. nih.govnih.gov This interaction leads to significant functional consequences, particularly heterologous desensitization.

Activation of the NPFFR2 by an agonist can lead to the desensitization of a co-expressed MOR, even in the absence of an opioid agonist. nih.govresearchgate.net Research has shown that NPFFR2 activation induces the GRK2-mediated phosphorylation of the MOR. nih.gov This "transphosphorylation" within the heteromeric complex facilitates the recruitment of β-arrestin2 to the MOR. nih.gov Interestingly, this recruitment leads to the functional uncoupling of the MOR from its G protein signaling but does not induce its internalization, suggesting a distinct regulatory mechanism compared to homologous desensitization. nih.govresearchgate.net This heterologous regulation is a key molecular mechanism underlying the anti-opioid effects of the NPFF system. nih.govresearchgate.net

| Step | Description | Key Molecules Involved | Outcome | Reference |

|---|---|---|---|---|

| 1. NPFFR2 Activation | An NPFF agonist (like Neuropeptide AF) binds to and activates the NPFFR2. | NPFF Agonist, NPFFR2 | Conformational change in NPFFR2. | nih.gov |

| 2. GRK2 Recruitment | Activated NPFFR2 recruits and activates GRK2. | GRK2 | GRK2 is positioned to phosphorylate nearby receptors. | nih.gov |

| 3. MOR Transphosphorylation | GRK2 phosphorylates the associated μ-opioid receptor (MOR). | μ-Opioid Receptor (MOR) | MOR becomes a substrate for β-arrestin binding. | nih.govresearchgate.net |

| 4. β-arrestin2 Recruitment | Phosphorylated MOR recruits β-arrestin2. | β-arrestin2 | The MOR is uncoupled from its G protein. | nih.gov |

| 5. Attenuation of Opioid Signaling | The uncoupled MOR can no longer signal effectively in response to an opioid agonist. | G proteins | Reduced opioid-induced analgesia and other effects (anti-opioid activity). | nih.govnih.gov |

Cross-talk with Other Neuropeptide Systems (e.g., Neuropeptide Y)

While the interaction between the Neuropeptide AF/FF system and the opioid system is well-documented, its cross-talk with other major neuropeptide systems, such as the Neuropeptide Y (NPY) system, is less clearly defined in scientific literature. Both NPFF and NPY are highly abundant neuropeptides in the central nervous system and are involved in regulating a wide array of physiological functions, including energy homeostasis, stress responses, and cardiovascular function.

There is some evidence to suggest a potential for interaction. For instance, it has been reported that NPFF can activate Neuropeptide Y receptors, albeit with lower affinity, which is attributed to a 30-35% homology between the receptor families. mdpi.com This suggests a possible, though likely weak, direct cross-activation at the receptor level. However, detailed studies elucidating the functional consequences of this interaction and the specific signaling pathways involved in direct NPFF-NPY system cross-talk are limited. Further research is necessary to fully understand the extent and physiological relevance of the interplay between the Neuropeptide AF/FF and Neuropeptide Y signaling systems.

Neurobiological Distribution and Expression of Neuropeptide Af 93 110 , Human System

Central Nervous System Distribution

The Neuropeptide AF/FF system is widely but distinctly distributed throughout the human central nervous system. mdpi.com The two primary receptors, NPFF1 and NPFF2, show differential expression patterns. NPFF1 is found in high concentrations in areas like the limbic system and hypothalamus, while NPFF2 is densely located in the superficial layers of the spinal cord. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org This distribution points to multifaceted roles, from modulating sensory information to influencing neuroendocrine functions. nih.govtocris.com

Brain Regions of Expression and Receptor Localization

Detailed analysis of specific brain regions highlights the precise localization of Neuropeptide AF/FF system components, providing clues to their functional significance.

The superficial dorsal horn of the spinal cord is a primary site for the integration of sensory information, including pain and itch signals. bohrium.comnih.govjneurosci.org This region exhibits a high density of NPFF system components.

Peptide and Receptor Expression: Neuropeptide FF (NPFF) is expressed by a population of excitatory interneurons in the superficial dorsal horn (laminae I-II), making up approximately 6% of the excitatory neurons in this area. bohrium.comnih.gov These neurons are distinct from other neuropeptide-expressing cells that produce substances like cholecystokinin (B1591339) or substance P. nih.gov Nerve terminals containing NPFF-like immunoreactivity are highly concentrated in these superficial laminae. nih.gov

Receptor Localization: The NPFF2 receptor subtype is particularly dense in the superficial layers of the spinal cord in mammals, a localization consistent with a role in nociception and the modulation of opioid functions. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org In humans, mRNA for the NPFF1 receptor is also found abundantly in the spinal cord. nih.gov Studies in the human spinal cord have also shown that Neuropeptide Y receptor type 1 (NPY1R) is co-localized with NPFF in the superficial dorsal horns. cloudfront.net

| Component | Location | Cellular Detail | Associated Function |

| NPFF Peptide | Superficial Dorsal Horn (Laminae I-II) | ~6% of excitatory interneurons bohrium.comnih.gov | Pain and itch perception bohrium.com |

| NPFF Receptors | Superficial Dorsal Horn | High density of NPFF2 receptors guidetopharmacology.orgwikipedia.org; Abundant NPFF1 mRNA nih.gov | Nociception, opioid modulation guidetopharmacology.orgwikipedia.org |

The hypothalamus is a critical control center for numerous homeostatic processes, including stress responses, metabolism, and neuroendocrine regulation. nih.govnih.govoup.com The NPFF system is prominently expressed in key hypothalamic nuclei.

Peptide and Receptor Expression: NPFF-immunoreactive neurons are found within the hypothalamus. nih.gov Specifically, NPFF gene expression has been identified in the paraventricular nucleus (PVN) and the arcuate nucleus (ARC). mdpi.comnih.gov

Receptor Localization: The NPFF1 receptor is found at high levels in the hypothalamus. guidetopharmacology.orgwikipedia.orgtocris.com mRNA for NPFFR1 is expressed in the PVN and ARC. mdpi.com The NPFF2 receptor protein is also widely expressed in several hypothalamic nuclei, including the ARC and PVN. mdpi.com Within the PVN, NPFF has been shown to differentially modulate the activity of magnocellular and parvocellular neurons, which are involved in hormone secretion and sympathetic outflow regulation, respectively. frontiersin.org For instance, centrally administered NPFF can activate oxytocin-synthesizing neurons in the PVN that project to the brainstem. frontiersin.org

| Component | Location | Specific Nuclei | Associated Function |

| NPFF Peptide | Hypothalamus | Paraventricular Nucleus (PVN), Arcuate Nucleus (ARC) mdpi.comnih.gov | Neuroendocrine regulation, homeostasis nih.govnih.gov |

| NPFF Receptors | Hypothalamus | High levels of NPFF1; NPFF2 also present in PVN, ARC mdpi.comguidetopharmacology.org | Stress response, autonomic control nih.govfrontiersin.org |

The pons-medulla region of the brainstem, particularly the nucleus tractus solitarius (NTS), is a vital hub for processing visceral sensory information and regulating autonomic functions. frontiersin.orgwikipedia.org

Peptide and Receptor Expression: The medulla is an area of high NPFF concentration, with NPFF-immunoreactive neurons and abundant fibers found there. nih.govmdpi.com Robust expression of NPFF is seen in the nucleus tractus solitarius (NTS). mdpi.com

Receptor Localization: The NPFF1 receptor is consistently present in the NTS. nih.govtocris.com The NTS is the primary termination site for cardiovascular inputs from the periphery, and injections of NPFF into this nucleus in rats have been shown to affect blood pressure and heart rate. frontiersin.org

| Component | Location | Specific Nuclei | Associated Function |

| NPFF Peptide | Pons-Medulla, Brainstem | High concentration in Medulla; robust expression in Nucleus Tractus Solitarius (NTS) nih.govmdpi.com | Autonomic regulation, cardiovascular control nih.govfrontiersin.org |

| NPFF Receptors | Brainstem | NPFF1 receptors present in NTS nih.govtocris.com | Processing of visceral sensory inputs frontiersin.orgwikipedia.org |

The limbic system is integral to emotion, memory, and behavior. The NPFF system, particularly the NPFF1 receptor, is a significant component of this circuitry.

Peptide and Receptor Expression: While NPFF concentrations in the hippocampus are relatively low, there are moderate densities of NPFF-containing nerve fibers. mdpi.com

Receptor Localization: The highest levels of the NPFF1 receptor are found in the limbic system. guidetopharmacology.orgwikipedia.orgguidetopharmacology.org Both NPFF1 and NPFF2 receptors are expressed in the hippocampus and amygdala, with NPFFR2 showing particularly strong expression in these areas. mdpi.com

| Component | Location | Specific Structures | Associated Function |

| NPFF Peptide | Limbic System | Moderate density of fibers in the hippocampus mdpi.com | Emotion, memory, behavior |

| NPFF Receptors | Limbic System | Highest levels of NPFF1; strong NPFF2 expression in hippocampus and amygdala mdpi.comguidetopharmacology.orgwikipedia.org | Regulation of emotion and autonomic responses mdpi.com |

The thalamus acts as a major relay station for sensory and motor signals and is involved in regulating sleep and consciousness. nih.gov

Receptor Localization: Abundant NPFF binding sites have been identified in various thalamic nuclei. nih.gov Autoradiographic studies have revealed that NPFF2 receptors are expressed in the parafascicular and laterodorsal nuclei of the thalamus in rats. guidetopharmacology.org More broadly, NPFFR2 is strongly expressed in the anterior nuclei of the thalamus, and mRNA for NPFF receptors has been detected in thalamic nuclei, underscoring their role in modulating sensory inputs. nih.govmdpi.com

| Component | Location | Specific Nuclei | Associated Function |

| NPFF Receptors | Thalamus | NPFF2 in parafascicular, laterodorsal, and anterior nuclei mdpi.comguidetopharmacology.org | Modulation of sensory input, consciousness nih.govnih.gov |

Physiological Roles and Functional Significance of Neuropeptide Af 93 110 , Human

Endocrine System Modulation

Beyond its role in pain, Neuropeptide AF (93-110) and the broader NPFF family are involved in endocrine regulation. lookchem.combio-techne.com The distribution of NPFF receptors in key neuroendocrine regions of the brain supports this function. guidetopharmacology.org

The NPFF system exerts influence over the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress and homeostasis. mdpi.comtandfonline.comnih.gov The HPA axis involves a cascade where corticotropin-releasing hormone (CRH) from the hypothalamus stimulates the pituitary to release adrenocorticotropic hormone (ACTH), which then acts on the adrenal glands. tandfonline.comnih.gov

NPFF receptors, particularly NPFFR1, are found in high concentrations in the hypothalamus and pituitary gland, positioning them to modulate neuroendocrine functions. guidetopharmacology.org The precursor protein for a branch of the NPFF family, NPFFB, gives rise to peptides also known as RFamide-related peptides (RFRP) or gonadotropin-inhibitory hormone (GnIH), which are known regulators of the hypothalamic-pituitary-gonadal axis. guidetopharmacology.orgmdpi.com There is also evidence to suggest that the NPFF system can activate the HPA axis, potentially influencing stress responses and the release of associated hormones. mdpi.com This interaction is complex, as NPFF has been shown to differentially regulate the activity of various neurons within the hypothalamus, including those involved in hormone release. mdpi.com

Hormonal Influence (e.g., Gonadotropin Modulation)

Neuropeptide AF (NPAF), along with the related neuropeptide FF (NPFF), is implicated in the modulation of the hypothalamic-pituitary-gonadal (HPG) axis. guidetopharmacology.org These peptides are part of the RFamide peptide family, which includes gonadotropin-inhibitory hormone (GnIH), a key regulator of reproduction. guidetopharmacology.orgfrontiersin.org

Research suggests that peptides derived from the same precursor as NPAF, known as RFamide-related peptides (RFRP), can influence the synthesis and release of gonadotropins. guidetopharmacology.org For instance, RFRP-3, a mammalian ortholog of GnIH, has been shown to inhibit the synthesis and/or release of gonadotropins from cultured pituitary glands in sheep and cattle. guidetopharmacology.org In various species, including humans, RFRP-immunoreactive neuronal fibers are found in the median eminence, a critical site for the regulation of pituitary function. guidetopharmacology.org

While direct studies on the specific effects of the human Neuropeptide AF (93-110) fragment on gonadotropin modulation are limited, the functional context provided by related peptides suggests a potential role in reproductive endocrinology. The precursor protein that gives rise to NPAF also produces peptides that can act on NPFF receptors (NPFFR1 and NPFFR2), which are involved in hormonal modulation. guidetopharmacology.orggenecards.org Specifically, NPFF can activate NPFFR1 in gonadotropin-releasing hormone (GnRH) neurons, leading to an inhibition of their excitability. mdpi.com This action suggests a mechanism through which the broader family of peptides, including NPAF, could influence the release of gonadotropins.

Somatostatin (B550006) Secretion

The influence of Neuropeptide AF (93-110) on somatostatin secretion is not as extensively documented as its other physiological roles. However, the broader family of RFamide peptides, to which NPAF belongs, is known to interact with various neuroendocrine systems. Somatostatin itself is a key inhibitory hormone that regulates the secretion of other hormones, including growth hormone and thyroid-stimulating hormone. nih.govphysiology.org

Given the widespread distribution and diverse functions of neuropeptides, it is plausible that NPAF could indirectly influence somatostatin release through its actions on other neuronal pathways. For instance, neuropeptides can modulate the activity of ion channels and neurotransmitter release, which are fundamental to the regulation of hormonal secretion. nih.gov While direct evidence linking Neuropeptide AF (93-110) to somatostatin secretion is currently lacking in the provided search results, the intricate network of neuropeptide interactions within the central nervous system suggests that such a relationship could exist and warrants further investigation.

Metabolism and Energy Homeostasis

Neuropeptide AF (93-110) and its related peptides are emerging as significant players in the complex regulation of metabolism and energy balance. bohrium.com Their influence extends to adipocyte function, food intake, and potentially glucose and lipid metabolism.

Regulation of Adipocyte Metabolism

Research has shown that adipocytes, the primary cells of adipose tissue, express receptors for neuropeptides like NPAF. nih.gov Specifically, both NPFF-R1 and NPFF-R2 receptor transcripts have been identified in 3T3-L1 adipocytes, a common cell line model for studying fat cells. nih.gov NPAF has been demonstrated to bind to adipocyte membranes with a notable affinity. nih.gov

A key finding is that NPAF can modulate the expression of catecholamine receptors in adipocytes. nih.gov This modulation leads to an increased density of beta2- and beta3-adrenergic receptors, which are crucial for stimulating adenylyl cyclase activity and, consequently, lipolysis (the breakdown of fats). nih.gov These findings suggest that NPAF may have a significant impact on the body's energy storage and utilization by influencing the metabolic activity of fat cells. nih.gov

Impact on Food Intake and Anorexigenic Effects

Neuropeptide AF and the closely related Neuropeptide FF (NPFF) have been identified as having anorexigenic effects, meaning they can suppress appetite and reduce food intake. guidetopharmacology.orgnih.govportlandpress.com Intracerebroventricular (i.c.v.) administration of NPAF in animal models has been shown to decrease both food and water intake. nih.gov

The anorectic effect of NPAF appears to be mediated through specific regions of the hypothalamus, a key brain area for appetite regulation. nih.gov Studies have shown increased c-Fos immunoreactivity, a marker of neuronal activation, in the dorsomedial, paraventricular, and ventromedial nuclei of the hypothalamus following NPAF administration. nih.gov Interestingly, the arcuate nucleus and lateral hypothalamic area, other important appetite-regulating centers, were not significantly affected. nih.gov Behavioral studies have further supported the anorexigenic role of NPAF, showing that it reduces feeding pecks and increases time spent in a state of deep rest. nih.gov

Potential Role in Glucose and Lipid Metabolism

The influence of the neuropeptide FF system, which includes NPAF, extends to the regulation of glucose and lipid metabolism. nih.govresearchgate.net Studies in mice have shown that a lack of NPFF signaling can lead to improved glucose tolerance and enhanced insulin (B600854) action. nih.gov Furthermore, in the context of a high-fat diet, the absence of NPFF signaling has been shown to ameliorate diet-induced glucose intolerance, suggesting a direct role in glucose metabolism independent of significant changes in body composition. nih.gov

Research in chicks has demonstrated that i.c.v. injection of NPAF can cause a reduction in whole blood glucose concentration. nih.gov In the fruit fly, Drosophila melanogaster, a related neuropeptide F (NPF) has been shown to act as a sugar-responsive hormone that suppresses glucagon-like hormone production and enhances the secretion of insulin-like peptides, ultimately promoting lipid anabolism. researchgate.net While these findings are in a different species, they highlight the conserved role of this neuropeptide family in metabolic regulation. The glucagon-like peptide-1 (GLP-1) system, which is a key regulator of both glucose and lipid metabolism, shares some functional similarities with the NPFF system, further suggesting a potential interplay in metabolic control. e-dmj.org

Cardiovascular Regulation

Neuropeptide AF, as part of the broader neuropeptide FF (NPFF) family, is implicated in the central regulation of the cardiovascular system. guidetopharmacology.orgfrontiersin.orgnih.gov Intravenous injection of NPFF has been shown to cause a temporary increase in both arterial blood pressure and heart rate in rats. guidetopharmacology.org

The cardiovascular effects of these neuropeptides are mediated through their receptors, NPFF1 and NPFF2, which are expressed in key brain regions involved in cardiovascular control, such as the hypothalamus and the brainstem. frontiersin.orgnih.gov Specifically, the paraventricular nucleus (PVN) of the hypothalamus is a critical site where NPFF can influence both neuroendocrine functions and sympathetic outflow, which in turn regulate blood pressure. frontiersin.orgnih.gov

NPFF has been shown to differentially regulate the activity of neurons within the PVN. It can disinhibit parvocellular neurons, which can lead to an increase in blood pressure, while inhibiting magnocellular neurons. nih.gov Furthermore, microinjection of NPFF into the nucleus tractus solitarius, another important cardiovascular control center in the brainstem, has been found to increase blood pressure. mdpi.com The pressor effects of NPFF appear to be mediated, at least in part, through α1-adrenoceptors. nih.gov

Effects on Arterial Blood Pressure and Heart Rate

Research demonstrates that the NPFF system, to which Neuropeptide AF belongs, plays a direct role in the regulation of blood pressure and heart rate.

Pressor Effects : Intravenous administration of NPFF has been shown to cause a temporary increase in arterial blood pressure and heart rate in animal models. guidetopharmacology.orgnih.gov This pressor effect is believed to be mediated, at least in part, through the adrenergic system, as it can be reduced by α1-adrenoceptor antagonists like prazosin (B1663645). nih.govmdpi.com

Central and Peripheral Actions : Both central and peripheral administrations of NPFF peptides result in elevated blood pressure. frontiersin.orgresearchgate.net Intracerebroventricular (ICV) and intrathecal injections lead to dose-dependent increases in both blood pressure and heart rate. frontiersin.org Similarly, direct injection into the commissural nucleus tractus solitarius, a key cardiovascular control center in the brainstem, also elevates mean arterial pressure. nih.gov The effects on blood pressure can be blocked by the NPFF receptor antagonist, RF9, confirming the involvement of NPFF receptors. nih.gov

Table 1: Effects of Neuropeptide FF System Activation on Cardiovascular Parameters

| Administration Route | Effect on Arterial Blood Pressure | Effect on Heart Rate | Mediators/Antagonists |

|---|---|---|---|

| Intravenous | Increase guidetopharmacology.orgnih.gov | Increase guidetopharmacology.org | Attenuated by α1-adrenoceptor antagonists nih.govmdpi.com |

| Intracerebroventricular | Increase frontiersin.org | Increase frontiersin.org | Blocked by RF9 nih.gov |

| Intrathecal | Increase frontiersin.org | Increase frontiersin.org | N/A |

| Nucleus Tractus Solitarius | Increase frontiersin.org | Decrease (Bradycardia) frontiersin.org | Reversed by prazosin nih.gov |

Involvement of Central Cardiovascular Centers

The influence of Neuropeptide AF (93-110) on blood pressure is deeply rooted in its interaction with key cardiovascular regulatory centers within the central nervous system (CNS).

Anatomical Distribution : NPFF and its receptors, NPFFR1 and NPFFR2, are found in high concentrations in critical brain regions for cardiovascular control, such as the hypothalamus, particularly the paraventricular nucleus (PVN), and brainstem nuclei. nih.govnih.govmdpi.comfrontiersin.org This distribution strongly indicates a role in central cardiovascular regulation. nih.govnih.govfrontiersin.org

Neuronal Activation : Neurons that synthesize NPFF in the brainstem are activated in response to cardiovascular challenges like hemorrhage and acute hypertension. frontiersin.org These neurons then communicate with other cardiovascular centers in the brainstem and hypothalamus. frontiersin.org Central administration of NPFF has been shown to activate neurons in the brainstem and even increase the expression of the NPFF gene itself. frontiersin.org

Modulation of Autonomic Outflow : The NPFF system modulates sympathetic nervous system activity, which is a cornerstone of blood pressure control. nih.govnih.gov It influences both magnocellular and parvocellular neurons in the PVN, which are responsible for regulating neurohormone secretion and sympathetic outflow, respectively. nih.govfrontiersin.org By potentially dysregulating GABAergic inputs that control cardiovascular reflexes, the NPFF system can significantly impact the body's ability to manage blood pressure. frontiersin.org

Renal Regulation of Blood Pressure

Beyond the central nervous system, the NPFF system, including Neuropeptide AF, exerts significant control over blood pressure through its actions in the kidneys.

Renal Expression : The genetic material (transcripts) and proteins for both NPFF and its receptors (NPFFR1 and NPFFR2) are present in the renal proximal tubules of both humans and mice. researchgate.netmdpi.compaperity.orgnih.gov

Sodium Excretion and Blood Pressure : Direct infusion of NPFF into the kidneys of mice leads to a decrease in the excretion of sodium in the urine and a corresponding increase in blood pressure. mdpi.compaperity.orgnih.gov This effect highlights a direct role in renal-mediated blood pressure control. The effect can be blocked by the NPFF receptor antagonist RF-9. researchgate.netpaperity.orgnih.gov

Cellular Mechanisms : Within renal cells, NPFF has been found to decrease the production of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule. mdpi.comresearchgate.net There is also evidence of an antagonistic relationship between the NPFF system and the renal dopaminergic system, which is known to be important in blood pressure regulation. mdpi.com Studies suggest that the NPFFR2 receptor, in particular, is crucial for the regulation of sodium transport in the kidney and the subsequent impact on blood pressure. researchgate.net

Neurobiological Functions

Neuropeptide AF (93-110) and its related peptides are implicated in a range of neurobiological processes, from cognitive functions like learning and memory to the fundamental regulation of the autonomic nervous system and the stress response.

Learning and Memory Modulation

Neuropeptides are recognized as powerful modulators of neuronal circuits, and the RFamide peptide family is involved in cognitive processes. nih.govnih.gov

Influence on Memory : Studies have indicated that RFamide peptides can modulate learning and memory. nih.gov Specifically, research has been conducted on the action of Neuropeptide AF in passive avoidance learning tasks, suggesting its direct involvement in memory consolidation processes. nih.gov While the precise mechanisms are still under investigation, the widespread presence of neuropeptides and their receptors in brain regions critical for memory formation supports their role in these functions. nih.govresearchgate.net

Role in Autonomic Regulation

The autonomic nervous system governs many of the body's involuntary functions, and Neuropeptide AF (93-110) is a key modulator of this system.

Central Autonomic Control : The NPFF system is integral to the central processing of autonomic signals. nih.govfrontiersin.org Its presence and action within the hypothalamic PVN, a primary center for autonomic control, underscores its importance. nih.govnih.gov The PVN connects directly to autonomic neurons in the brainstem and spinal cord, allowing peptides like NPAF to influence a wide array of bodily functions. nih.gov

Sympathetic and Neuroendocrine Regulation : The neuropeptide plays a significant role in controlling sympathetic outflow and the secretion of neurohormones, both of which are fundamental components of autonomic regulation. nih.govnih.govfrontiersin.org

Stress Response and Stress-Related Psychopathologies

The RFamide peptide family, including Neuropeptide AF, is critically involved in how the body responds to stress and has been implicated in the development of stress-related disorders.

HPA Axis Activation : The hypothalamic-pituitary-adrenal (HPA) axis is the body's central stress response system. The PVN, a hub for NPFF activity, is the command center of the HPA axis. nih.gov Neuropeptide AF has been specifically reported to activate the HPA axis, leading to the release of stress hormones like glucocorticoids. semanticscholar.org

Link to Psychopathologies : Dysregulation of the stress response is a hallmark of psychopathologies such as anxiety and depression. nih.gov Given their role in modulating the HPA axis and other homeostatic functions, RFamide peptides are considered potential key players in the development of these stress-related disorders. nih.govnih.gov Chronic stress and the resulting hyperactivity of the HPA axis are strongly linked to depressive and anxiety-like behaviors. semanticscholar.org The involvement of neuropeptides in these conditions makes them a significant area of research for new therapeutic strategies. researchgate.net

Table 2: Summary of Neurobiological Functions of the Neuropeptide AF/FF System

| Functional Area | Specific Role | Key Brain Regions Involved |

|---|---|---|

| Learning and Memory | Modulation of memory processes (e.g., passive avoidance learning). nih.gov | Hippocampus, Amygdala mdpi.com |

| Autonomic Regulation | Central processing of visceral autonomic signals; modulation of sympathetic outflow. nih.govfrontiersin.org | Paraventricular Nucleus (PVN), Brainstem nih.govfrontiersin.org |

| Stress Response | Activation of the Hypothalamic-Pituitary-Adrenal (HPA) axis. semanticscholar.org | Paraventricular Nucleus (PVN) nih.govsemanticscholar.org |

Interactions with Neurotransmitter Systems

Neuropeptide AF (93-110), as part of the broader Neuropeptide FF (NPFF) system, exhibits complex interactions with various classical neurotransmitter systems. These interactions are crucial for its modulation of numerous physiological processes, including pain perception, cardiovascular function, and reward pathways. The NPFF system, which includes Neuropeptide AF, primarily signals through two G protein-coupled receptors, NPFFR1 and NPFFR2. guidetopharmacology.org The activation of these receptors, which are often co-localized with other neurotransmitter receptors, allows for a sophisticated level of neuromodulation. The following sections detail the interactions of the Neuropeptide FF/AF system with key neurotransmitter systems.

GABAergic System

The interaction between the Neuropeptide FF/AF system and the GABAergic system is implicated in the regulation of neuronal excitability and the modulation of reward processes. Activation of µ-opioid receptors on GABAergic interneurons in the ventral tegmental area (VTA) typically reduces their inhibitory firing, leading to increased dopamine (B1211576) release in the nucleus accumbens (NAc). bohrium.com The NPFF system can counteract this effect. By acting on NPFF2 receptors, which are found on non-dopaminergic, likely GABAergic, neurons in the VTA, NPFF can modulate the activity of these inhibitory neurons. bohrium.com This suggests that Neuropeptide AF (93-110) may play a role in regulating the balance of excitation and inhibition within key brain circuits. nih.gov

| Interaction Summary: GABAergic System | |

| Brain Region | Ventral Tegmental Area (VTA) |

| Interacting Components | NPFF2 receptors on GABAergic interneurons; µ-opioid receptors |

| Observed Effect | NPFF system activation can modulate the inhibitory tone of GABAergic neurons, counteracting opioid-induced disinhibition of dopamine neurons. bohrium.com |

| Functional Significance | Regulation of neuronal excitability and modulation of reward pathways. bohrium.comnih.gov |

Muscarinic System

The Neuropeptide FF/AF system is known to interact with the muscarinic system, which is part of the broader cholinergic system, in the regulation of cardiovascular function. mdpi.comnih.gov While detailed mechanistic studies on the direct interaction between Neuropeptide AF (93-110) and muscarinic receptors are still emerging, the co-regulation of physiological processes points towards a functional relationship. For instance, acetylcholine (B1216132), the primary ligand for muscarinic receptors, is a key neurotransmitter in the autonomic nervous system, controlling heart rate and blood pressure, functions also modulated by the NPFF system. uchile.cl

| Interaction Summary: Muscarinic System | |

| Physiological Context | Cardiovascular regulation mdpi.comnih.gov |

| Interacting Components | NPFF receptors and muscarinic acetylcholine receptors within the autonomic nervous system. |

| Observed Effect | Co-regulation of cardiovascular parameters, suggesting a functional interplay. mdpi.comnih.gov |

| Functional Significance | Potential modulation of autonomic tone and cardiovascular homeostasis. |

Adrenergic System (α and β)

A significant body of evidence demonstrates a strong interaction between the Neuropeptide FF/AF system and the adrenergic system in the control of blood pressure and heart rate. nih.gov Intravenous or central administration of NPFF induces pressor and tachycardic effects that are mediated, at least in part, by adrenergic receptors. nih.gov Specifically, these cardiovascular responses to NPFF can be blocked by α1-adrenoceptor antagonists and are attenuated by the α1 and α2-adrenergic antagonist phentolamine. nih.gov This indicates that the NPFF system can increase sympathetic outflow, leading to the release of norepinephrine (B1679862) and subsequent activation of adrenergic receptors.

| Interaction Summary: Adrenergic System | |

| Physiological Context | Cardiovascular Regulation nih.gov |

| Interacting Components | NPFF receptors; α1 and α2-adrenergic receptors. |

| Observed Effect | NPFF-induced increases in blood pressure and heart rate are blocked or attenuated by α-adrenoceptor antagonists. nih.gov |

| Functional Significance | Modulation of sympathetic nervous system activity and control of cardiovascular function. nih.gov |

Serotoninergic System

The Neuropeptide FF/AF system interacts with the serotoninergic system, particularly in the context of modulating opioid-induced effects. bohrium.com Research has shown that activation of NPFF receptors in the VTA can influence the release of serotonin (B10506) (5-HT) in the nucleus accumbens. bohrium.com Specifically, intra-VTA injection of an NPFF agonist was found to reduce the morphine-induced elevation of serotonin in the NAc shell. bohrium.com This suggests an inhibitory modulatory role of the NPFF system on serotonergic pathways involved in reward and addiction. The dysregulation of serotonin transmission is linked to anxiety and depression, and neuropeptides are known to be involved in these processes. nih.gov

| Interaction Summary: Serotoninergic System | |

| Brain Regions | Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc) bohrium.com |

| Interacting Components | NPFF receptors; Serotonin (5-HT) pathways. |

| Observed Effect | NPFF receptor activation in the VTA inhibits morphine-induced serotonin release in the NAc. bohrium.com |

| Functional Significance | Modulation of the rewarding effects of opiates and potential involvement in mood regulation. bohrium.comnih.gov |

Dopaminergic System

The interaction between the Neuropeptide FF/AF system and the dopaminergic system is well-documented, especially concerning reward, motivation, and the effects of drugs of abuse. guidetopharmacology.orgnih.gov The mesolimbic dopamine system, originating in the VTA and projecting to the NAc, is a primary target. nih.gov Stimulation of NPFF receptors in the VTA has been shown to block the morphine-induced release of dopamine in the NAc. guidetopharmacology.org Furthermore, an antagonistic interaction between NPFF and dopamine D1-like receptors has been identified, where NPFF can attenuate the increase in cAMP production caused by a D1-like receptor agonist. mdpi.com

| Interaction Summary: Dopaminergic System | |

| Brain Regions | Ventral Tegmental Area (VTA), Nucleus Accumbens (NAc) guidetopharmacology.orgnih.gov |

| Interacting Components | NPFF receptors; Dopamine D1-like receptors; Mesolimbic dopamine pathway. |

| Observed Effect | NPFF receptor stimulation in the VTA blocks morphine-induced dopamine release in the NAc. guidetopharmacology.org Antagonistic interaction with D1-like receptors. mdpi.com |

| Functional Significance | Modulation of reward and reinforcement processes, anti-opioid effects. guidetopharmacology.orgbohrium.com |

N-methyl-D-aspartate (NMDA) System

The Neuropeptide FF/AF system is also involved in modulating the N-methyl-D-aspartate (NMDA) receptor system, which is critical for synaptic plasticity, learning, and memory, as well as excitotoxicity. mdpi.comnih.gov Neuropeptides can influence neuronal excitability by modulating glutamate (B1630785) receptors, including NMDA receptors. nih.govnih.gov While direct binding studies of Neuropeptide AF (93-110) to NMDA receptors are not extensively detailed, the functional overlap is clear. For instance, neuropeptides can alter the membrane potential of postsynaptic neurons, thereby influencing the conditions required for NMDA receptor activation. nih.gov Given that microglia-released glycine (B1666218) can potentiate NMDA receptor-mediated responses, and neuropeptides can modulate microglial activity, an indirect regulatory pathway is plausible. mdpi.com

| Interaction Summary: NMDA System | |

| Physiological Context | Neuromodulation, Synaptic Plasticity nih.govnih.gov |

| Interacting Components | NPFF receptors; NMDA receptors. |

| Observed Effect | Neuropeptides can modulate neuronal excitability and the activation state of NMDA receptors. nih.govnih.gov |

| Functional Significance | Regulation of synaptic transmission, learning, memory, and potential neuroprotective roles by preventing excitotoxicity. nih.govmdpi.com |

Neural Regeneration Processes

Neuropeptide AF (93-110), Human, is a fragment of the larger Neuropeptide AF (NPAF), which belongs to the Neuropeptide FF (NPFF) family of RF-amide peptides. nih.govportlandpress.com These peptides are derived from a common precursor protein and are involved in a variety of physiological functions. nih.gov While direct research specifically focused on the Neuropeptide AF (93-110) fragment in neural regeneration is limited, studies on the broader NPFF system reveal significant involvement in neuroprotective and regenerative processes. The NPFF system has been shown to play a role in recovery from neural injury, including promoting neuronal survival and enhancing synaptic plasticity. nih.govnih.gov

Recent research has begun to shed light on the potential for the NPFF system to support neural regeneration and promote axonal growth. nih.gov Studies investigating the effects of Neuropeptide FF have demonstrated its capacity to facilitate the recovery of nerve injuries. For instance, in models of diabetic corneal nerve injury, NPFF has been identified as a potential neuroregenerative factor. arvojournals.org Its application was found to enhance the elongation of neurites in sensory neurons cultured under high-glucose conditions, suggesting a direct role in promoting nerve growth. arvojournals.org

In the context of ischemic injury, such as that occurring during a stroke, Neuropeptide FF has shown neuroprotective effects that are crucial for neural recovery. nih.govnih.gov Treatment with recombinant NPFF in primary mixed cortical cultures subjected to oxygen-glucose deprivation resulted in a significant reduction in cellular damage. nih.govnih.gov Furthermore, it led to an increased expression of markers for neuronal survival and dendritic integrity. nih.govnih.gov

The mechanisms underlying these regenerative effects involve the modulation of several key signaling pathways and proteins associated with neuronal growth and survival. Notably, NPFF treatment has been found to upregulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical factor for neuronal survival, growth, and synaptic plasticity. nih.gov Additionally, NPFF has been shown to activate pathways involving Sirtuin 1 (SIRT1) and peroxisome proliferator-activated receptor gamma (PPARγ), which are important for managing cellular stress and promoting recovery. nih.gov

The following table summarizes key research findings on the role of the Neuropeptide FF system in processes relevant to neural regeneration.

Table 1: Research Findings on the Role of the Neuropeptide FF System in Neural Regeneration

| Experimental Model | Key Findings | Reference |

|---|

Structure Activity Relationship Sar Studies of Neuropeptide Af 93 110 , Human and Analogues

Identification of Essential Pharmacophores

The fundamental pharmacophore of human Neuropeptide AF (93-110), with the sequence AGEGLNSQFWSLAAPQRF-NH2, lies within its C-terminal region. The quintessential feature of all RFamide peptides, including NPAF, is the C-terminal Arg-Phe-NH2 motif. This dipeptide amide is the primary determinant for receptor recognition and activation. The guanidinium (B1211019) group of arginine and the aromatic ring of phenylalanine, coupled with the C-terminal amidation, are considered the cornerstone of its biological activity. The amide group at the C-terminus is particularly crucial, as its removal leads to a significant loss of function.

Role of C-terminal Amino Acid Residues (Arg-Phe-NH2)

The C-terminal Arg-Phe-NH2 sequence is unequivocally the most critical component for the biological activity of Neuropeptide AF (93-110) and other RFamide peptides. nih.gov This dipeptide amide is indispensable for high-affinity binding to NPFF receptors and subsequent signal transduction.

Studies on related neuropeptide FF (NPFF) analogs have demonstrated that any modification to this C-terminal dipeptide results in a dramatic decrease in receptor affinity and functional activity. The arginine residue at the penultimate position is vital, with its positively charged guanidinium group likely forming a key ionic interaction with an acidic residue in the receptor's binding pocket. The terminal phenylalanine residue, with its aromatic side chain, is also essential for activity, likely engaging in hydrophobic interactions within the receptor.

Furthermore, the amidation of the C-terminal phenylalanine is a critical post-translational modification. Removal of this amide group, resulting in a free carboxylate, drastically reduces the peptide's ability to bind to and activate its receptor. This underscores the importance of the neutral, hydrogen-bond-donating amide in the C-terminal pharmacophore.

Significance of N-terminal Segments for Binding Affinity

While the C-terminal Arg-Phe-NH2 is the primary driver of activity, the N-terminal segment of Neuropeptide AF (93-110) plays a significant role in modulating binding affinity and receptor subtype selectivity. embopress.org The full-length NPAF (93-110) exhibits a high affinity for its receptors, and truncations of the N-terminal portion can lead to a reduction in this affinity.

Impact of Amino Acid Substitutions on Receptor Interaction and Activity

The substitution of specific amino acids within the Neuropeptide AF (93-110) sequence has provided valuable insights into the structural requirements for receptor interaction and activity. As with other RFamide peptides, substitutions within the C-terminal Arg-Phe-NH2 motif are generally poorly tolerated.

Systematic substitution studies on related RFamide peptides have shown that replacing the arginine with other basic or neutral amino acids significantly diminishes activity. Similarly, replacement of the C-terminal phenylalanine with other aromatic or aliphatic residues often leads to a substantial loss of potency.

Advanced Research Methodologies for Neuropeptide Af 93 110 , Human

Molecular and Genetic Approaches

Genetic and molecular tools provide fundamental insights into the synthesis, distribution, and function of NPAF by targeting its encoding gene and subsequent expression.

The journey to understanding Neuropeptide AF begins with its gene. NPAF is not encoded by its own individual gene but is a product of the proteolytic processing of a larger precursor protein, pro-NPFFA. genecards.org The gene encoding this precursor in humans is known as the NPFF gene. genecards.org

The process of cloning this gene involves several key steps. youtube.comyoutube.com Initially, a DNA library, such as a complementary DNA (cDNA) library derived from tissues known to express the peptide (like the hypothalamus), is created. genecards.orgyoutube.com Using probes based on the known amino acid sequence of related peptides (like FMRFamide) or sequence data from other species, researchers can screen this library to identify and isolate the specific cDNA clone containing the NPFF gene. genecards.orgyoutube.com

Once isolated, the gene is inserted into a plasmid vector, a small, circular piece of DNA, which is then introduced into a host organism, typically bacteria like E. coli. youtube.comyoutube.com The bacteria replicate, making numerous copies of the plasmid and the inserted NPFF gene. youtube.com Finally, the cloned gene is subjected to DNA sequencing to determine the precise order of its nucleotides. This sequence reveals the full amino acid sequence of the pro-NPFFA precursor, confirming the structure of NPAF (residues 93-110) and identifying other potential peptides derived from the same precursor. rndsystems.combio-techne.com The human NPFF gene has been successfully cloned and sequenced, providing the foundational blueprint for its protein products. genecards.org

To understand where in the body NPAF may be acting, researchers analyze the expression of messenger RNA (mRNA) from the NPFF gene and its receptors, NPFFR1 and NPFFR2. nih.govgenecards.org

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive technique used to detect and quantify mRNA levels in different tissues. nih.govnih.gov The process begins with the extraction of total RNA from a tissue sample. This RNA is then reverse transcribed into complementary DNA (cDNA). The cDNA corresponding to the target mRNA (e.g., NPFFR2) is then amplified exponentially through PCR. By measuring the amount of amplified product, scientists can determine the relative abundance of the original mRNA in the sample. nih.gov RT-PCR analysis of human tissues has revealed that the mRNA for the NPFF receptor (NPFFR2), which NPAF binds to, is strongly detected in the placenta and thymus, with lower levels found in the pituitary gland, spleen, and testis. nih.govresearchgate.net

In Situ Hybridization (ISH) provides spatial information about gene expression, allowing researchers to visualize which specific cells within a tissue are producing the mRNA of interest. nih.govspringernature.comfrontiersin.org This technique involves creating a labeled probe (a short, single-stranded DNA or RNA molecule) that is complementary to the target mRNA sequence. frontiersin.org When this probe is applied to a thin slice of tissue, it binds (hybridizes) to the target mRNA within the cells. The label on the probe, which can be radioactive or fluorescent, is then detected, revealing the precise location of the cells expressing the gene. nih.govspringernature.com ISH studies have been used to map the distribution of cells expressing NPFF mRNA in the central nervous system, particularly in regions like the superficial dorsal horn of the spinal cord, which is involved in processing pain and itch signals. nih.govnih.gov

To determine the functional role of a gene and its protein product, researchers often turn to gene knockout or knockdown models, most commonly in mice. nih.govwikipedia.org

Gene Knockout involves permanently inactivating or deleting a specific gene from the organism's genome. wikipedia.orgnews-medical.net This is often achieved using techniques like homologous recombination or CRISPR-Cas9 to create a non-functional version of the gene. wikipedia.orgnih.gov By comparing these "knockout" animals to their normal (wild-type) counterparts, scientists can observe the physiological and behavioral consequences of the gene's absence. nih.gov Knockout mouse models have been instrumental in studying the broader endogenous opioid system, which includes NPFF and its receptors, to understand their roles in pain, reward, and addiction. nih.gov

Gene Knockdown refers to techniques that reduce the expression of a gene, typically by targeting its mRNA for degradation, rather than altering the genome itself. news-medical.netbiologists.com This is often accomplished using RNA interference (RNAi), where small interfering RNAs (siRNAs) are introduced into cells to trigger the breakdown of a specific mRNA. news-medical.net This approach results in a temporary and often partial reduction in the corresponding protein. biologists.com While knockout models provide information on the gene's role throughout development, knockdown can be used to study the effect of reduced gene expression at specific times or in specific tissues. news-medical.netbiologists.com

| Technique | Principle | Application to NPAF Research |

| Gene Knockout | Permanent inactivation or deletion of a target gene in the genome. | Creating mouse models lacking the NPFF or NPFF receptor genes to study their roles in pain, opioid tolerance, and other physiological processes. nih.gov |

| Gene Knockdown | Temporary reduction of gene expression, often by degrading mRNA. | Reducing the expression of NPFF receptors in specific brain regions or cell cultures to investigate localized functions. news-medical.netbiologists.com |

Receptor Binding Assays

Receptor binding assays are crucial for characterizing the interaction between NPAF and its receptors. These in vitro techniques measure the affinity of a ligand for its receptor and can identify and characterize different receptor subtypes. springernature.com

Radioligand binding studies use a radioactive version of a ligand (a radioligand) to quantify receptor sites in a tissue preparation, such as cell membranes. springernature.com A key tool in the study of NPAF and its receptors has been the development of the high-affinity radioligand [125I]-EYF. nih.govnih.gov This probe is a radioiodinated derivative of a peptide sequence found in the rat NPFF precursor. nih.govnih.govresearchgate.net

In a typical saturation binding experiment, membrane preparations from cells engineered to express an NPFF receptor are incubated with increasing concentrations of the radioligand [125I]-EYF. nih.gov As the concentration increases, more radioligand binds to the receptors until all receptors are occupied (saturated). By measuring the amount of bound radioactivity, researchers can determine two key parameters: the dissociation constant (Kd), which is a measure of the receptor's affinity for the ligand, and the maximum binding capacity (Bmax), which represents the total number of receptors in the preparation. nih.gov Studies using [125I]-EYF on membranes from CHO cells expressing the human NPFF receptor (NPFFR2) have shown very high-affinity binding. nih.govresearchgate.net

| Parameter | Definition | Value for [125I]-EYF Binding to Human NPFFR2 | Reference |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity. | 0.06 nM | nih.govresearchgate.net |

| Bmax (Maximum Binding Sites) | The total concentration of receptor sites in the tissue preparation. | 497 ± 74 fmoles/mg protein | nih.gov |

Competition binding assays are used to determine the affinity of non-radioactive compounds (competitors) for a receptor. nih.gov In this setup, a fixed concentration of a radioligand (like [125I]-EYF) is incubated with the receptor preparation along with varying concentrations of a competitor, such as human NPAF. nih.gov

The unlabeled competitor competes with the radioligand for the same binding sites on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, and the measured radioactivity decreases. The data are used to calculate the inhibitory constant (Ki) for the competitor, which represents the concentration of the competitor that will occupy 50% of the receptors. nih.gov This value is an indicator of the competitor's binding affinity. Competition assays have shown that human NPAF binds with very high affinity to the human NPFF receptor, being one of the most potent endogenous ligands. nih.govresearchgate.net

| Compound | Ki (nM) | Reference |

| Neuropeptide AF (93-110), Human | 0.22 | nih.govresearchgate.net |

| SQA-NPFF | 0.29 | nih.govresearchgate.net |

| Neuropeptide FF (NPFF) | 0.30 | nih.govresearchgate.net |

| 1DMe | 0.31 | nih.govresearchgate.net |

| EYW-NPSF | 0.32 | nih.govresearchgate.net |

| FMRFamide | 10.5 | nih.govresearchgate.net |

Functional Assays for Receptor Activity

Functional assays are pivotal in characterizing the pharmacological profile of this compound, particularly its interaction with the Neuropeptide FF receptor 2 (NPFFR2). These assays measure the cellular responses following receptor activation, providing insights into the peptide's potency and efficacy.

Aequorin-based Functional Assays